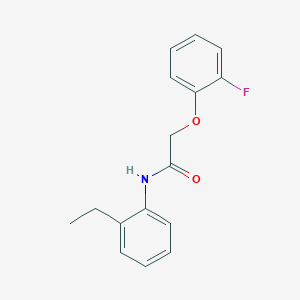
N-(2-ethylphenyl)-2-(2-fluorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylphenyl)-2-(2-fluorophenoxy)acetamide, also known as EFVAC, is a chemical compound that has gained attention in the scientific community for its potential use in medicinal chemistry. EFVAC is a derivative of acetaminophen and has been found to possess anti-inflammatory and analgesic properties.
Mecanismo De Acción
N-(2-ethylphenyl)-2-(2-fluorophenoxy)acetamide acts by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory cytokines. By inhibiting COX-2, this compound reduces inflammation and pain. This compound has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects
This compound has been found to reduce inflammation and pain in animal models. It has also been shown to induce apoptosis in cancer cells. This compound has a half-life of approximately 2 hours in rats and is metabolized by the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethylphenyl)-2-(2-fluorophenoxy)acetamide has several advantages for lab experiments, including its low toxicity and high solubility in water. However, this compound has a short half-life, which may limit its use in certain experiments. Additionally, this compound may not be effective in all animal models due to differences in metabolism and physiology.
Direcciones Futuras
There are several potential future directions for research on N-(2-ethylphenyl)-2-(2-fluorophenoxy)acetamide. One area of interest is the development of this compound analogs with improved pharmacokinetic properties. Another area of research is the investigation of this compound as a potential treatment for other inflammatory conditions, such as arthritis. Finally, this compound may have potential as a therapeutic agent for the treatment of cancer, and further research is needed to explore this possibility.
Conclusion
This compound is a chemical compound with potential applications in medicinal chemistry. It has been found to possess anti-inflammatory and analgesic properties and has been investigated for its potential use in the treatment of cancer. This compound acts by inhibiting the activity of COX-2 enzyme and inducing apoptosis in cancer cells. While this compound has several advantages for lab experiments, its short half-life may limit its use in certain experiments. Future research on this compound may focus on the development of analogs with improved pharmacokinetic properties and the investigation of its potential as a therapeutic agent for other inflammatory conditions and cancer.
Métodos De Síntesis
The synthesis of N-(2-ethylphenyl)-2-(2-fluorophenoxy)acetamide involves the reaction of 2-Fluorophenol with Ethyl 2-bromoacetate to form 2-(2-Fluorophenoxy)ethyl acetate. This intermediate is then reacted with 2-Ethylaniline in the presence of a base to produce this compound.
Aplicaciones Científicas De Investigación
N-(2-ethylphenyl)-2-(2-fluorophenoxy)acetamide has shown potential in medicinal chemistry due to its anti-inflammatory and analgesic properties. It has been found to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. This compound has also been investigated for its potential use in the treatment of cancer, as it has been found to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-2-12-7-3-5-9-14(12)18-16(19)11-20-15-10-6-4-8-13(15)17/h3-10H,2,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRMXOHDBQETAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![diethyl 3-methyl-5-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B5736487.png)
![2-[(3-hydroxybenzylidene)amino]phenol](/img/structure/B5736491.png)
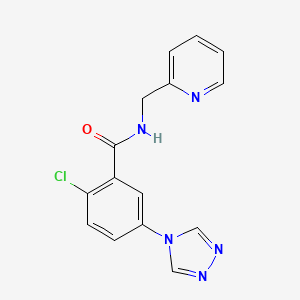
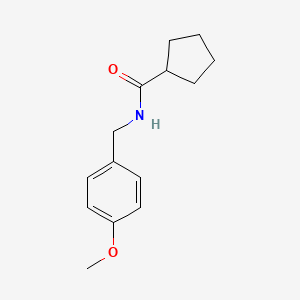
![3-[1-[(aminocarbonyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5736528.png)
![N'-{[2-(1-naphthyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5736532.png)
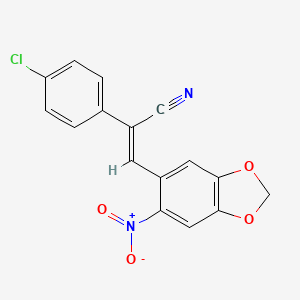
![methyl 4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzoate](/img/structure/B5736554.png)

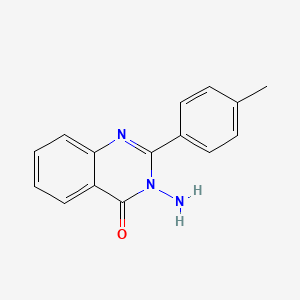
![5-[(4-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5736574.png)

![ethyl 5-(5-methyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5736583.png)
![methyl 4-[2-(4-amino-4H-1,2,4-triazol-3-yl)carbonohydrazonoyl]benzoate](/img/structure/B5736590.png)
